5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes isoindole and phenyldiazenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] typically involves the reaction of phthalic anhydride derivatives with aromatic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,5’-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,5’-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and dyes.
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, affecting their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzophenonetetracarboxylic dianhydride: Similar in structure but lacks the azo groups.
Phthalic anhydride derivatives: Share the isoindole core but differ in functional groups.
Uniqueness
5,5’-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] is unique due to its combination of isoindole and phenyldiazenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
87317-30-4 |
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Molecular Formula |
C41H24N6O5 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carbonyl]-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H24N6O5/c48-37(25-11-21-33-35(23-25)40(51)46(38(33)49)31-17-13-29(14-18-31)44-42-27-7-3-1-4-8-27)26-12-22-34-36(24-26)41(52)47(39(34)50)32-19-15-30(16-20-32)45-43-28-9-5-2-6-10-28/h1-24H |
InChI Key |
UYPFVGLZLUELHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)N=NC8=CC=CC=C8 |
Origin of Product |
United States |
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